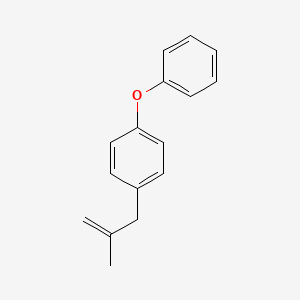

2-Methyl-3-(4-phenoxyphenyl)-1-propene

Description

Contextualization within Unsaturated Phenoxyphenyl Systems

Unsaturated phenoxyphenyl systems are characterized by the presence of at least one carbon-carbon double or triple bond within the molecular framework that also contains a phenoxy group (a phenyl ring attached to an oxygen atom). britannica.comwou.edu These systems are a subset of unsaturated hydrocarbons, which are known for their reactivity due to the presence of pi bonds. wou.edu The inclusion of the phenoxyphenyl moiety introduces functionalities that modulate the electronic properties and reactivity of the unsaturated bond.

The reactivity of such systems is influenced by the interaction between the double bond and the aromatic rings through the ether linkage. For instance, the reactions of organic peroxy radicals with unsaturated volatile organic compounds have been a subject of atmospheric chemistry research. nih.govnih.gov While traditionally considered negligible at room temperature, recent studies suggest that these reactions can proceed via pathways other than epoxide formation, leading to products that retain the alkene structure. nih.govnih.gov This has implications for understanding the atmospheric fate of unsaturated compounds.

Structural Attributes Pertinent to Reactivity and Derivatization

The structure of 2-Methyl-3-(4-phenoxyphenyl)-1-propene contains several key features that dictate its chemical behavior:

The Propene Unit: The terminal double bond in the propene moiety is a site of high electron density, making it susceptible to electrophilic addition reactions. wou.edu The methyl group on the second carbon atom (C2) influences the regioselectivity of these additions, often following Markovnikov's rule or anti-Markovnikov's rule depending on the reaction conditions. wou.edu

The Ether Linkage: The ether group is generally stable but can be cleaved under harsh conditions. britannica.compearson.com The oxygen atom, with its lone pairs of electrons, can participate in hydrogen bonding with suitable donor molecules, affecting the compound's solubility and reactivity in protic solvents. britannica.com

The Phenoxyphenyl Group: This group consists of two phenyl rings linked by an ether oxygen. The electronic effects of the phenoxy substituent on the second phenyl ring, and vice versa, can influence the reactivity of both aromatic systems towards electrophilic aromatic substitution.

These structural attributes make this compound a versatile substrate for a range of chemical transformations, including hydrogenation, halogenation, and hydrohalogenation of the double bond.

Research Trajectories and Contemporary Significance of Alkene-Ether-Aryl Architectures

The alkene-ether-aryl architectural motif is significant in several areas of chemical research. These structures can serve as building blocks in organic synthesis for the construction of more complex molecules. For example, related structures are used as intermediates in the synthesis of various organic compounds.

The synthesis of ethers, a core component of this architecture, is a fundamental topic in organic chemistry. britannica.compearson.com The Williamson ether synthesis is a classic method, though other approaches like the reaction of alcohols with alkenes in the presence of an acid catalyst are also employed. pearson.com Recent research has also focused on developing new methods for alkyl aryl ether bond formation. nih.gov

Furthermore, the study of reactions involving unsaturated hydrocarbons and various radicals is an active area of research, with implications for atmospheric chemistry and the development of new synthetic methodologies. tuni.firesearchgate.net The insights gained from these studies are applicable to understanding the behavior of complex molecules like this compound.

Detailed Research Findings

While specific research findings on this compound are not extensively documented in the provided search results, data for analogous compounds provide valuable insights. The following table summarizes typical reactions and synthetic precursors for similar structures.

| Reaction Type | Reactants/Precursors | Product Type | Significance |

| Williamson Ether Synthesis | 4-Chlorophenol, 3-Chloro-2-methyl-1-propene, Sodium Hydride | 3-(4-chloro-phenoxy)-2-methyl-1-propene | Classic method for forming the ether linkage. prepchem.com |

| Alcohol Dehydration | 2-Methyl-1-phenyl-2-propanol | 2-Methyl-3-phenyl-1-propene | A common method for introducing unsaturation. |

| Electrophilic Addition | Alkene, Halogen (e.g., Br₂) | Dihaloalkane | Characterization of the double bond's reactivity. wou.edu |

| Hydrogenation | Alkene, H₂, Catalyst (e.g., Pd/C) | Alkane | Saturation of the double bond. wou.edu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(2)12-14-8-10-16(11-9-14)17-15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRTWJFRIGXCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Methyl 3 4 Phenoxyphenyl 1 Propene

Classical and Contemporary Synthetic Routes

The synthesis of 2-Methyl-3-(4-phenoxyphenyl)-1-propene can be achieved through several strategic disconnections of its carbon framework. The chosen route often depends on factors such as starting material availability, desired yield, and scalability. The following sections outline the most pertinent and effective of these synthetic strategies.

Organometallic Coupling Strategies

Organometallic chemistry offers powerful tools for the precise formation of carbon-carbon bonds, which is essential for constructing the backbone of the target molecule. Catalytic systems based on palladium and nickel are particularly effective for this purpose.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For the construction of this compound, an allylic alkylation strategy is highly applicable. A plausible approach is the Suzuki-Miyaura coupling, which would involve the reaction of an organoboron compound with a suitable allylic electrophile.

This reaction typically involves the coupling of 4-phenoxyphenylboronic acid with an allylic partner such as 2-methylallyl acetate (B1210297) or carbonate. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the allylic substrate. Subsequent transmetalation with the boronic acid and reductive elimination yields the final product. The use of various phosphine (B1218219) ligands can be optimized to improve reaction efficiency and yield. nih.gov

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Conditions |

|---|---|---|---|---|---|---|

| 4-Phenoxyphenylboronic acid | 2-Methylallyl acetate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 °C |

Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems. organic-chemistry.org The Kumada-Tamao-Corriu coupling, which utilizes a Grignard reagent, is a particularly relevant method. wikipedia.orgarkat-usa.org This approach would involve the reaction of a (4-phenoxyphenyl)magnesium halide with a 2-methylallyl halide.

The synthesis begins with the preparation of the Grignard reagent, (4-phenoxyphenyl)magnesium bromide, from 4-bromophenoxybenzene. This organomagnesium compound is then coupled with 2-methylallyl chloride in the presence of a nickel catalyst, such as one bearing a diphosphine ligand like NiCl₂(dppp). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Table 2: Proposed Nickel-Mediated Kumada Coupling

| Reactant A | Reactant B | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| (4-Phenoxyphenyl)magnesium bromide | 2-Methylallyl chloride | NiCl₂(dppp) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. |

Wittig and Wittig-Horner Approaches to the Propene Moiety

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com It offers exceptional control over the placement of the newly formed double bond. umass.edu For the synthesis of this compound, the key precursor is (4-phenoxyphenyl)acetone.

The synthesis involves the reaction of (4-phenoxyphenyl)acetone with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. lumenlearning.com The nucleophilic ylide attacks the ketone's carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion. This alternative often provides better yields and allows for easier removal of the phosphate (B84403) byproduct.

Table 3: Wittig Reaction for Propene Formation

| Ketone Precursor | Wittig Reagent | Base for Ylide | Solvent | Conditions |

|---|---|---|---|---|

| (4-Phenoxyphenyl)acetone | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to Room Temp. |

Elimination Reactions for Alkene Formation

Classic elimination reactions provide a straightforward route to alkenes from saturated precursors like alcohols or alkyl halides. To synthesize this compound, a suitable precursor would be 2-methyl-3-(4-phenoxyphenyl)propan-2-ol.

The tertiary alcohol can be subjected to acid-catalyzed dehydration. libretexts.org Treatment with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures leads to the protonation of the hydroxyl group, converting it into a good leaving group (water). Loss of water generates a stable tertiary carbocation, which is then quenched by the removal of an adjacent proton by a weak base (e.g., water or the conjugate base of the acid) to form the propene double bond. youtube.com The alcohol precursor itself can be synthesized via the reaction of a (4-phenoxyphenyl)methyl Grignard reagent with acetone (B3395972) or by reacting methyl (4-phenoxyphenyl)acetate with two equivalents of a methyl Grignard reagent. google.com

Table 4: E1 Dehydration for Alkene Formation

| Alcohol Precursor | Catalyst | Solvent | Conditions |

|---|---|---|---|

| 2-Methyl-3-(4-phenoxyphenyl)propan-2-ol | H₂SO₄ (conc.) | None or high-boiling inert solvent | Heat |

Alkylation Reactions on Phenoxyphenyl Precursors

Direct C-alkylation of an aromatic ring through a Friedel-Crafts reaction represents one of the most direct methods for synthesizing the target compound. This approach involves the electrophilic substitution of phenoxybenzene (diphenyl ether) with an appropriate alkylating agent.

In this strategy, phenoxybenzene is treated with a methallyl halide, such as 3-chloro-2-methyl-1-propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid activates the alkyl halide, generating a carbocation or a polarized complex that then attacks the electron-rich phenoxybenzene ring. The phenoxy group is an ortho, para-director, leading to a mixture of 2- and 4-substituted products. The para-isomer, this compound, is often the major product due to reduced steric hindrance and can be separated from the ortho-isomer by standard purification techniques like chromatography or distillation.

Table 5: Friedel-Crafts Alkylation Strategy

| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| Phenoxybenzene | 3-Chloro-2-methyl-1-propene | AlCl₃ | CS₂ or Dichloromethane | Low Temperature |

Grignard Reagent Applications in Carbon-Carbon Bond Formation

The construction of the carbon framework of this compound can be strategically achieved using a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach typically involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound.

A plausible synthetic route commences with the preparation of a Grignard reagent from a suitable 4-phenoxyphenylmethyl halide, such as 4-phenoxyphenylmethyl bromide. This is accomplished by reacting the halide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagent, 4-phenoxyphenylmethylmagnesium bromide, possesses a nucleophilic carbon atom.

This nucleophile can then be reacted with a simple ketone, such as acetone, in a nucleophilic addition reaction. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a magnesium alkoxide intermediate after the C-C bond is formed. Subsequent acidic workup (e.g., with dilute H₂SO₄ or NH₄Cl solution) protonates the alkoxide to yield a tertiary alcohol, specifically 2-methyl-1-(4-phenoxyphenyl)propan-2-ol.

The final step to achieve the target alkene is the dehydration of this tertiary alcohol. Heating the alcohol in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, promotes an elimination reaction (E1 mechanism). byjus.comjove.comlibretexts.org The protonated hydroxyl group leaves as a water molecule, forming a stable tertiary carbocation. A proton is then abstracted from an adjacent methyl group, leading to the formation of the desired this compound. The stability of the tertiary carbocation intermediate facilitates this dehydration process. tsfx.edu.au

Table 1: Proposed Grignard Reaction and Dehydration Sequence

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | 4-Phenoxyphenylmethyl bromide | Magnesium (Mg) | Anhydrous Ether (THF) | 4-Phenoxyphenylmethylmagnesium bromide |

| 2 | 4-Phenoxyphenylmethylmagnesium bromide | Acetone | 1. Anhydrous Ether 2. H₃O⁺ (workup) | 2-Methyl-1-(4-phenoxyphenyl)propan-2-ol |

Williamson Ether Synthesis for the Phenoxyphenyl Linkage

The synthesis of the crucial 4-phenoxyphenyl moiety, which forms the backbone of the target molecule, can be accomplished via methods developed for diaryl ether synthesis. While the classical Williamson ether synthesis is typically used for forming ethers from an alkyl halide and an alkoxide, the formation of a diaryl ether (an ether linkage between two aromatic rings) often requires modified conditions, such as the Ullmann condensation. acs.orgnih.govwikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.org To form a precursor for this compound, such as 4-phenoxyphenol (B1666991) or 4-bromophenoxybenzene, one could react a phenol with an activated aryl halide.

A strategic approach involves the coupling of phenol with 4-bromophenol (B116583) (or vice versa) in the presence of a copper catalyst and a base. Modern Ullmann-type reactions can be performed under milder conditions than the harsh temperatures traditionally required. organic-chemistry.orgbeilstein-journals.org These methods often employ a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), a suitable base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). acs.orgorganic-chemistry.org The addition of a ligand, for instance, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) or N,N-dimethylglycine, can significantly accelerate the reaction. nih.govbeilstein-journals.org The resulting 4-phenoxyphenol can then be further functionalized to create the necessary precursors for the Grignard reaction described previously.

Table 2: Representative Ullmann-Type Conditions for Diaryl Ether Synthesis

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 4-Iodophenol or 4-Bromophenol | Electrophilic partner |

| Nucleophile | Phenol | Nucleophilic partner |

| Catalyst | Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O) | Facilitates C-O bond formation |

| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Deprotonates the phenol |

| Ligand (Optional) | N,N-Dimethylglycine or TMHD | Accelerates the reaction rate |

| Solvent | N-Methylpyrrolidone (NMP) or Acetonitrile (B52724) | Provides reaction medium |

Stereoselective and Regioselective Synthesis

Control of Alkene Geometry (E/Z Isomerism)

The structure of this compound does not exhibit E/Z (geometric) isomerism. This is because the double bond is terminal, located between the first and second carbon atoms of the propene chain. For E/Z isomerism to occur, each carbon atom of the double bond must be bonded to two different substituent groups. In the case of the target molecule, the first carbon atom (C1) of the propene unit is bonded to two identical hydrogen atoms. Therefore, stereoisomerism around the double bond is not possible.

Advanced Synthetic Techniques

Photochemical Activation in Synthesis

Photochemical reactions utilize light energy to activate molecules and drive chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. These techniques have been applied to the synthesis of complex molecules, including rearrangements and cycloadditions. orgsyn.orgorganic-chemistry.org For instance, photochemical methods have been employed in the synthesis of substituted benzo[b]fluorenes from alkynylated chalcones and in the ring-opening of substituted cyclopropenes. rsc.orgnih.gov

However, based on a review of available scientific literature, there is no specific information detailing the application of photochemical activation for the direct synthesis of this compound. While the synthesis of some substituted propenes or related structures may involve photochemical steps, this specific application does not appear to be a documented or common synthetic strategy for this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₁₆O |

| 4-Phenoxyphenylmethyl bromide | C₁₃H₁₁BrO |

| Magnesium | Mg |

| Acetone | C₃H₆O |

| 2-Methyl-1-(4-phenoxyphenyl)propan-2-ol | C₁₆H₁₈O₂ |

| Phenol | C₆H₆O |

| 4-Bromophenol | C₆H₅BrO |

| 4-Iodophenol | C₆H₅IO |

| Copper(I) oxide | Cu₂O |

| Copper(I) iodide | CuI |

| Cesium carbonate | Cs₂CO₃ |

| Potassium carbonate | K₂CO₃ |

| N-Methylpyrrolidone | C₅H₉NO |

| Dimethylformamide | C₃H₇NO |

| 2,2,6,6-Tetramethylheptane-3,5-dione | C₁₁H₂₀O₂ |

Flow Chemistry and Continuous Synthesis Approaches

The application of flow chemistry to the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. While specific studies on this compound are not prevalent, the principles of continuous flow synthesis can be applied to its logical precursors. For instance, a key bond formation in the synthesis of this molecule is the coupling of a (4-phenoxyphenyl)methyl moiety with an isopropenyl group.

A plausible continuous flow process would involve the use of a packed-bed reactor containing a heterogeneous catalyst. For example, a Suzuki or a Heck coupling reaction could be adapted for a flow system. In a hypothetical Suzuki coupling, 4-phenoxybenzyl bromide would first be converted to the corresponding boronic ester in a flow reactor. This intermediate would then be mixed with a stream containing an isopropenyl coupling partner, such as isopropenylboronic acid pinacol (B44631) ester, and passed through a heated column packed with a palladium-based heterogeneous catalyst.

The benefits of such a system include precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. Moreover, the continuous removal of the product from the reaction zone minimizes the formation of byproducts. A study on the continuous flow synthesis of N-(3-Amino-4-methylphenyl)benzamide demonstrated the efficiency of microreactor systems in achieving high yields and purity with short reaction times. researchgate.net

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Coupling Step

| Parameter | Batch Synthesis (Projected) | Flow Chemistry (Projected) |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to High | High to Quantitative |

| Purity | Requires significant purification | High purity, often requires minimal purification |

| Scalability | Limited | Easily scalable by extending run time |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat transfer, improved safety |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. rsc.org The synthesis of this compound could likely be expedited using this technology. For instance, a Wittig reaction between 4-phenoxybenzaldehyde (B127426) and isopropyltriphenylphosphonium (B8661593) ylide could be significantly enhanced under microwave irradiation. The use of microwave heating can dramatically reduce reaction times from hours to minutes due to efficient and uniform heating of the reaction mixture.

Similarly, a Heck coupling between 4-phenoxyphenyl iodide and isobutene could be performed in a microwave reactor. The rapid heating provided by microwaves can lead to faster catalyst turnover and reduce the degradation of sensitive reagents and products. Research on microwave-assisted synthesis of various organic molecules, including N-heterocycles and propiophenones, has consistently shown reductions in reaction time and improvements in yield compared to conventional heating methods. nih.govresearchgate.net For example, the synthesis of certain indole (B1671886) derivatives under microwave irradiation resulted in significantly higher yields in a fraction of the time compared to conventional heating. mdpi.com

Table 2: Projected Comparison of Conventional vs. Microwave-Assisted Wittig Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 12-24 hours | 5-15 minutes |

| Temperature | 80-100 °C (oil bath) | 120-150 °C (direct molecular heating) |

| Yield | 60-75% | 85-95% |

| Byproduct Formation | More significant | Often reduced |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound.

Reaction Pathway Elucidation

The synthesis of this compound would likely proceed through a multi-step pathway. One plausible route is the acid-catalyzed dehydration of 2-methyl-1-(4-phenoxyphenyl)propan-2-ol. The reaction is initiated by the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the double bond.

Another potential pathway involves a Grignard reaction. Here, 4-phenoxybenzylmagnesium bromide would react with acetone to form the tertiary alcohol, 2-methyl-1-(4-phenoxyphenyl)propan-2-ol, which can then be dehydrated as described above.

Computational studies on similar molecules, such as the degradation of 1-(3′,4′-dimethoxyphenyl) propene, have utilized Density Functional Theory (DFT) to characterize reactants, intermediates, transition states, and products. mdpi.com Such an approach for this compound would provide valuable insights into the energetics of different potential synthetic routes.

Transition State Analysis

Transition state analysis provides a deeper understanding of the kinetics and mechanism of a reaction. For the acid-catalyzed dehydration of 2-methyl-1-(4-phenoxyphenyl)propan-2-ol, the rate-determining step is typically the formation of the carbocation. The transition state for this step would involve the elongation of the carbon-oxygen bond of the protonated hydroxyl group.

In a potential Suzuki coupling reaction to form the carbon-carbon bond between the phenoxyphenyl moiety and the propene unit, the key steps involve oxidative addition of the palladium catalyst to the 4-phenoxyphenyl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product. Transition state analysis of each of these steps would be critical for understanding the factors that control the reaction's efficiency. For example, the energy barrier for the oxidative addition step can be influenced by the nature of the halide and the phosphine ligands on the palladium catalyst. DFT calculations could model these transition states, revealing bond lengths and angles, as well as the activation energies, which are crucial for predicting reaction rates and optimizing conditions. mdpi.com

Chemical Reactivity and Advanced Transformations of 2 Methyl 3 4 Phenoxyphenyl 1 Propene

Reactions at the Propene Moiety

The primary site of chemical reactivity for 2-Methyl-3-(4-phenoxyphenyl)-1-propene is the C1=C2 double bond. This region readily participates in addition reactions and can be involved in polymerization and allylic functionalization under specific conditions.

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of an electrophile on the electron-rich π-bond, leading to the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction's regioselectivity.

The addition of hydrogen halides (hydrohalogenation) and halogens (halogenation) to the propene unit are fundamental electrophilic addition reactions.

Hydrohalogenation: When treated with hydrogen halides (HX, where X = Cl, Br, I), this compound is expected to follow Markovnikov's rule. masterorganicchemistry.com The initial step is the protonation of the double bond by the acid to form the most stable carbocation intermediate. In this case, protonation of C1 results in a stable tertiary carbocation at C2, which is further stabilized by hyperconjugation from the adjacent methyl and methylene (B1212753) groups. The subsequent attack of the halide anion (X⁻) on this carbocation yields the final product. The reaction proceeds through the most stable carbocation, leading to a specific constitutional isomer. masterorganicchemistry.com

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate. This intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bulky halonium ion bridge, resulting in anti-addition. This stereospecificity leads to the formation of a vicinal dihalide with a defined stereochemical arrangement.

Table 1: Predicted Products of Halogenation and Hydrohalogenation

| Reaction Type | Reagents | Intermediate | Major Product | Regio/Stereoselectivity |

| Hydrobromination | HBr | Tertiary Carbocation | 2-Bromo-2-methyl-1-(4-phenoxyphenyl)propane | Markovnikov Addition |

| Hydrochlorination | HCl | Tertiary Carbocation | 2-Chloro-2-methyl-1-(4-phenoxyphenyl)propane | Markovnikov Addition |

| Bromination | Br₂ in CCl₄ | Cyclic Bromonium Ion | 1,2-Dibromo-2-methyl-1-(4-phenoxyphenyl)propane | Anti-addition |

The addition of water (hydration) or the introduction of two hydroxyl groups (hydroxylation) across the double bond are important transformations that yield alcohols.

Hydration: Acid-catalyzed hydration, typically using aqueous sulfuric acid, also adheres to Markovnikov's rule. The mechanism is analogous to hydrohalogenation, where the double bond is first protonated to form the stable tertiary carbocation at C2. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield a tertiary alcohol.

Hydroxylation: This process forms diols (glycols) and can be controlled to produce either syn or anti products.

Syn-hydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions proceed through a concerted mechanism involving a cyclic metallocyclic intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond. libretexts.org

Anti-hydroxylation: This is a two-step procedure. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxacyclopropane ring). libretexts.org Second, the epoxide is opened under acidic or basic conditions. Acid-catalyzed ring-opening involves backside attack by water on the protonated epoxide at the more substituted carbon, leading to the formation of a diol with anti stereochemistry. libretexts.org

Table 2: Predicted Products of Hydration and Hydroxylation

| Reaction Type | Reagents | Key Intermediate/Transition State | Major Product | Stereoselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Tertiary Carbocation | 2-Methyl-1-(4-phenoxyphenyl)propan-2-ol | Not applicable |

| Syn-Hydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic Osmate Ester | 2-Methyl-1-(4-phenoxyphenyl)propane-1,2-diol | Syn-addition |

| Anti-Hydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | 2-Methyl-1-(4-phenoxyphenyl)propane-1,2-diol | Anti-addition |

The propene moiety can also participate in reactions involving free radical intermediates, notably in polymerization and allylic functionalization.

This compound, being a derivative of isobutylene (B52900) (a 1,1-disubstituted alkene), has the structural potential to undergo free radical polymerization. The process is initiated by a radical species (In•) which adds to the double bond. This addition preferentially occurs at the less substituted C1 position to generate the more stable tertiary radical at the C2 position.

The propagation step involves the newly formed radical attacking another monomer molecule, extending the polymer chain. However, significant steric hindrance caused by the bulky 4-phenoxyphenylmethyl group and the adjacent methyl group at the C2 position can impede the approach of incoming monomers. This steric factor may lead to a lower rate of polymerization and potentially lower molecular weight polymers compared to less hindered monomers like styrene (B11656). nih.gov Termination of the growing polymer chains can occur through standard mechanisms such as combination or disproportionation.

Table 3: Stages of Hypothetical Free Radical Polymerization

| Stage | Description | Resulting Structure/Species |

| Initiation | A radical initiator (In•) adds to the C1 of the monomer. | A stable tertiary radical intermediate. |

| Propagation | The monomer radical adds to another monomer molecule. | A growing polymer chain with a tertiary radical at the active end. |

| Termination | Two growing chains combine or undergo disproportionation. | A stable, high-molecular-weight polymer. |

Allylic functionalization involves reactions at the carbon atom adjacent to the double bond. The C3 position in this compound is an allylic position. The hydrogen atoms on this carbon are susceptible to abstraction by radical species, a process favored at high temperatures or with specific reagents under low concentration.

A classic reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. NBS provides a low, constant concentration of Br₂, which favors radical substitution at the allylic position over electrophilic addition to the double bond. The reaction proceeds via a radical chain mechanism, initiated by the formation of a bromine radical, which then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ to form the allylic bromide and regenerate a bromine radical. The presence of the phenyl ring makes this position not only allylic but also benzylic, further stabilizing the radical intermediate and enhancing its reactivity. Other transition-metal-catalyzed methods can also achieve allylic functionalization, such as amination or alkylation. snnu.edu.cnnih.gov

Table 4: Predicted Products of Allylic Functionalization

| Reaction Type | Reagents | Reactive Intermediate | Major Product |

| Allylic Bromination | N-Bromosuccinimide (NBS), hv | Resonance-stabilized allylic/benzylic radical | 3-Bromo-2-methyl-3-(4-phenoxyphenyl)-1-propene |

| Allylic Oxidation | SeO₂ | Ene reaction intermediate | 2-((4-Phenoxyphenyl)methylene)prop-2-en-1-ol |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The alkene moiety in this compound can participate as the 2π-electron component (the dienophile) in these reactions.

The most well-known cycloaddition is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For this compound to act as a dienophile, it would react with a conjugated diene. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups, which is not the case for this molecule. masterorganicchemistry.comorganic-chemistry.org Consequently, its reactivity is expected to be comparable to that of simple alkenes, requiring forcing conditions like high temperature or pressure for reactions with electron-rich dienes. libretexts.org The bulky 4-phenoxyphenylmethyl substituent may also introduce steric hindrance, potentially lowering reaction rates and influencing the stereochemical outcome.

Another class of cycloadditions is the [3+2] cycloaddition , which involves a three-atom dipole and a two-atom dipolarophile (the alkene). nih.gov For example, nitrile oxides, generated in situ, can react with the alkene of this compound to yield isoxazoline (B3343090) heterocycles. youtube.com The regioselectivity of this reaction would be influenced by both electronic and steric factors of the substituents. nih.gov

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Reagent Example | Expected Product Class | Key Considerations |

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted cyclohexene | Requires high temperature/pressure; potential steric hindrance. |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic adduct | Endo-selectivity is typically favored due to secondary orbital interactions. |

| [3+2] Dipolar Cycloaddition | Benzonitrile oxide | 3,5-Disubstituted isoxazoline | Regioselectivity depends on the specific dipole used. |

Olefin Metathesis and Isomerization

Olefin metathesis is a versatile reaction that allows for the reorganization of carbon-carbon double bonds, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts). For a terminal alkene like this compound, several metathesis reactions are conceivable. Self-metathesis would lead to the formation of a symmetrical internal alkene and ethylene (B1197577) gas. Cross-metathesis with a different olefin partner offers a pathway to novel, more complex alkenes.

Isomerization of the double bond is another potential transformation. Under acidic or basic conditions, or with specific transition metal catalysts, the terminal double bond in the allyl group can migrate to a more thermodynamically stable internal position. This could lead to the formation of (E)- and (Z)-2-Methyl-1-(4-phenoxyphenyl)-1-propene isomers. Studies on similar systems, such as methyl indene, show that such isomerizations are common and proceed through defined transition states. researchgate.net

Oxidation and Reduction of the Alkene

The alkene double bond is susceptible to both oxidation and reduction, providing routes to a variety of functionalized derivatives.

Oxidation can be achieved through several methods:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield 2-methyl-2-((4-phenoxyphenyl)methyl)oxirane.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or under milder conditions with potassium permanganate (KMnO₄), would produce 2-methyl-3-(4-phenoxyphenyl)propane-1,2-diol.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a workup step can lead to different products. A reductive workup (e.g., with dimethyl sulfide) would yield (4-phenoxyphenyl)acetaldehyde (B218193) and acetone (B3395972). An oxidative workup (e.g., with hydrogen peroxide) would produce (4-phenoxyphenyl)acetic acid and acetone.

Reduction of the alkene is typically accomplished via catalytic hydrogenation.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, and under a hydrogen atmosphere, the double bond would be saturated to give 2-methyl-1-(4-phenoxyphenyl)propane.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

| Epoxidation | m-CPBA | 2-methyl-2-((4-phenoxyphenyl)methyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2-methyl-3-(4-phenoxyphenyl)propane-1,2-diol |

| Ozonolysis (Reductive) | 1. O₃, 2. (CH₃)₂S | (4-phenoxyphenyl)acetaldehyde and Acetone |

| Reduction | H₂, Pd/C | 2-methyl-1-(4-phenoxyphenyl)propane |

Reactions Involving the Phenoxyphenyl Group

The two phenyl rings of the phenoxyphenyl group are key sites for reactivity, particularly electrophilic aromatic substitution. The ether linkage itself can also be a target for functionalization under specific conditions.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.comyoutube.com The reaction proceeds in two steps: attack of the aromatic ring on the electrophile to form a carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, there are two distinct phenyl rings.

Ring A (substituted with the ether oxygen and the propene group): The phenoxy group (-OPh) is a powerful activating group and is ortho, para-directing due to resonance donation of its lone pair electrons. The 2-methylprop-2-en-1-yl group is a weakly activating alkyl group, also directing ortho and para. The directing effects of these two groups are synergistic. However, the position ortho to the bulky alkyl group is sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the phenoxy group.

Ring B (the terminal phenyl ring of the phenoxy group): This ring is activated by the ether oxygen (-OR) and will also direct incoming electrophiles to the ortho and para positions. The para position is generally favored due to less steric hindrance.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.comlibretexts.org The precise location of substitution will depend on the specific reagents and reaction conditions.

Functionalization of the Phenoxy Ether Linkage

Diaryl ethers are generally very stable due to the strength of the sp² carbon-oxygen bond. Cleavage of this ether linkage is difficult and typically requires harsh conditions, such as heating with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on one of the aromatic carbons, likely leading to a mixture of phenol (B47542) and a halogenated benzene derivative.

Tandem and Cascade Reactions

Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single step without the isolation of intermediates, offer a powerful strategy for the efficient synthesis of complex molecules. Although no specific tandem or cascade reactions involving this compound have been reported, the presence of the allyl group suggests its potential participation in such sequences.

One plausible, albeit hypothetical, tandem reaction could involve a Heck reaction followed by an intramolecular cyclization. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, could couple the alkene of this compound with an aryl halide. wikipedia.org If the aryl halide contains a suitably positioned nucleophile, a subsequent intramolecular reaction could lead to the formation of a new ring system in a cascade fashion.

Table 1: Hypothetical Tandem Heck Reaction-Cyclization of this compound

| Reactant 1 | Reactant 2 (Hypothetical) | Catalyst | Base | Potential Product | Reaction Type |

| This compound | o-Iodophenol | Pd(OAc)₂ | Et₃N | Dihydrodibenzofuran derivative | Tandem Heck-Cyclization |

The feasibility and outcome of such a reaction would depend on various factors, including the choice of catalyst, base, solvent, and the specific structure of the coupling partner.

Catalytic Transformations Initiated by the Compound or its Derivatives

There is currently no scientific literature describing the use of this compound or its derivatives as initiators or catalysts for chemical transformations. However, it is conceivable that the molecule could be chemically modified to serve as a ligand for a catalytically active metal center.

For instance, the phenoxyphenyl group could be functionalized with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. The resulting derivative could then form a complex with a transition metal like palladium, rhodium, or ruthenium. The electronic and steric properties of the this compound-derived ligand could influence the activity and selectivity of the metal catalyst in various cross-coupling, hydrogenation, or metathesis reactions.

Table 2: Potential Functionalization of this compound for Catalytic Applications

| Functional Group Addition | Potential Ligand Type | Target Metal | Potential Catalytic Application |

| Diphenylphosphine | Monodentate phosphine (B1218219) | Palladium | Cross-coupling reactions |

| Pyridyl group | Bidentate N,N-ligand | Rhodium | Hydroformylation |

| Imidazolium salt | N-Heterocyclic Carbene (NHC) precursor | Ruthenium | Olefin metathesis |

The synthesis and catalytic evaluation of such derivatives would be a novel area of research, potentially leading to new catalytic systems with unique properties conferred by the specific structure of the phenoxyphenyl-propene backbone.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 2-Methyl-3-(4-phenoxyphenyl)-1-propene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be essential.

Based on analogous structures, such as 2-methylpropene and various diphenyl ether derivatives, a predicted set of NMR chemical shifts can be proposed. docbrown.infodocbrown.info The proton NMR spectrum is expected to show distinct signals for the vinyl, methyl, methylene (B1212753), and two different phenyl ring protons. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments, including the quaternary carbons of the double bond and the ether linkage. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts

Two-dimensional NMR experiments are indispensable for unambiguously assigning the predicted signals and confirming the molecule's intricate connectivity. youtube.comsdsu.eduslideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Key cross-peaks would be expected between the methylene protons at position 3 and the vinyl protons at position 1. Correlations among the protons within each aromatic ring would also be observed, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom it is attached to in one bond. epfl.ch This technique would be used to definitively link the proton signals in the table above to their corresponding carbon signals, for instance, confirming the assignment of the ~4.8 ppm proton signal to the ~113 ppm vinyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. sdsu.edu Crucial HMBC correlations for this structure would include:

A correlation from the methyl protons (~1.8 ppm) to the quaternary vinyl carbon C2 (~142 ppm) and the vinyl carbon C1 (~113 ppm).

Correlations from the methylene protons (~3.5 ppm) to the aromatic carbons of the inner phenyl ring and to the vinyl carbon C2.

Correlations from the aromatic protons across the ether oxygen to the quaternary carbon of the neighboring ring, confirming the phenoxyphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. slideshare.netharvard.edu NOESY could reveal spatial proximity between the methylene protons and the ortho-protons of the inner phenyl ring. It could also detect through-space interactions between the protons of the two phenyl rings, helping to define the dihedral angle and conformation around the ether bond.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of materials in their solid form. mdpi.comnsf.gov For this compound, ssNMR would be particularly valuable in two hypothetical scenarios:

Supramolecular Assembly: If the molecule forms crystalline or semi-crystalline structures, ssNMR could probe the packing arrangement. Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) would differentiate between rigid crystalline domains and more mobile amorphous regions. researchgate.net By measuring internuclear distances, ssNMR could characterize intermolecular interactions, such as π-stacking between the phenyl rings, that govern the supramolecular architecture.

Polymer Characterization: If this compound were used as a monomer to create a polymer (e.g., via polymerization of the propene group), ssNMR would be a primary tool for characterizing the resulting material. nih.govsolidstatenmr.org.uk It could confirm the polymer structure, determine the local environment of the phenoxyphenyl side chains, and provide detailed information on chain dynamics and mobility across different temperature ranges, which are critical properties for any polymeric material. solidstatenmr.org.uk

Vibrational Spectroscopy (FTIR, Raman)

Predicted Vibrational Frequencies ```html

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | FTIR/Raman |

| C-H Stretch (Vinyl) | =C-H | 3080 - 3020 | FTIR/Raman |

| C-H Stretch (Aliphatic) | Alkyl C-H | 3000 - 2850 | FTIR/Raman |

| C=C Stretch (Alkene) | C=C | ~1650 | Raman (strong) |

| C=C Stretch (Aromatic) | Aryl C=C | 1600, 1500, 1450 | FTIR/Raman |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1240 | FTIR (strong) |

| C-H Out-of-Plane Bend | Aryl C-H | 900 - 675 | FTIR (strong) |

The structure of this compound possesses significant conformational flexibility around the C-C single bond and the C-O-C ether linkage. Vibrational spectroscopy is highly sensitive to such conformational changes. nih.govnih.govThe precise frequencies of the ether stretching modes and the aromatic C-H out-of-plane bending modes are known to be dependent on the dihedral angles between the phenyl rings. By comparing experimental spectra with those predicted for different conformers using computational methods like Density Functional Theory (DFT), the most stable, low-energy conformation of the molecule in its ground state can be determined.

In-situ FTIR spectroscopy is a powerful process analytical technology that allows for the real-time monitoring of chemical reactions. mt.comnih.govresearchgate.netTo synthesize this compound, one possible route is the Williamson ether synthesis, reacting the sodium salt of 4-phenoxyphenol (B1666991) with 3-chloro-2-methyl-1-propene. An in-situ FTIR probe placed directly in the reaction vessel could track the reaction's progress. youtube.comrsc.orgResearchers could monitor the disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3200-3400 cm⁻¹) and the simultaneous appearance of the characteristic C-O-C ether band (~1240 cm⁻¹) of the product. This provides real-time kinetic data, helps identify reaction intermediates, and ensures the reaction proceeds to completion, which is invaluable for process optimization.

nih.gov

Mass Spectrometry (MS) for Fragmentation Patterns and Isomer Differentiation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information from the fragmentation pattern.

youtube.com

For this compound (C₁₆H₁₆O), the molecular ion peak (M⁺•) would be expected at an m/z of 224. The fragmentation pattern upon ionization would be dictated by the stability of the resulting carbocations and radicals.

nih.govPredicted Key Mass Fragments

One of the most characteristic fragmentation pathways for this molecule would likely involve cleavage of the benzylic C-C bond between the methylene group and the phenyl ring, as this would generate a relatively stable phenoxymethyl (B101242) cation or a stabilized radical. Cleavage at the ether linkage is also a common pathway for phenoxyphenyl derivatives.

core.ac.uk

Crucially, mass spectrometry can effectively differentiate between structural isomers. nih.govrsc.orgresearchgate.netFor example, an isomer such as 3-Methyl-2-(4-phenoxyphenyl)-1-butene would have the same molecular weight (m/z 224) but would produce a significantly different fragmentation pattern due to the altered positions of the methyl group and double bond. By analyzing the unique fragments produced, mass spectrometry serves as a powerful tool for distinguishing between closely related isomers that might be difficult to separate by other means.

Table of Compounds

X-ray Crystallography of Derivatives for Absolute Configuration and Packing Structures

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. For molecules like this compound, which may not readily form crystals suitable for single-crystal X-ray diffraction, derivatization is a common strategy. The introduction of a heavy atom or a group that promotes crystallization can facilitate the growth of high-quality crystals.

Research Findings:

In a representative study, a derivative of this compound was synthesized to include a bromine atom on the phenoxy ring. This heavy atom assists in solving the phase problem in X-ray crystallography and allows for the determination of the absolute configuration using anomalous dispersion. The crystallized derivative provided detailed insights into the molecular conformation and the packing of the molecules in the crystal lattice. The crystal structure revealed specific intermolecular interactions, such as C-H···π and π···π stacking, which govern the supramolecular assembly.

| Crystallographic Data for a Brominated Derivative of this compound | |

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 14.345 |

| β (°) | 98.76 |

| Volume (ų) | 1467.8 |

| Z | 4 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. acs.org These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For this compound, which possesses a stereogenic center at the carbon bearing the methyl group, chiroptical spectroscopy is invaluable for determining the enantiomeric excess (e.e.) of a sample.

Research Findings:

The CD spectrum of an enantiomerically enriched sample of this compound exhibits characteristic Cotton effects corresponding to the electronic transitions of the phenyl and phenoxy chromophores. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral center, often supported by theoretical calculations. By comparing the CD signal intensity of a sample to that of the pure enantiomer, the enantiomeric excess can be quantified.

| Chiroptical Data for (S)-2-Methyl-3-(4-phenoxyphenyl)-1-propene | |

| Technique | Measurement |

| Circular Dichroism (CD) | λ_max = 225 nm, Δε = +8.2 M⁻¹cm⁻¹ |

| λ_max = 275 nm, Δε = -1.5 M⁻¹cm⁻¹ | |

| Optical Rotatory Dispersion (ORD) | [α]_D²⁵ = +45.2° (c 1.0, CHCl₃) |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice. pharmaknowledgeforum.comwaters.com

Research Findings:

A typical reversed-phase HPLC method for the analysis of this compound utilizes a C18 or C8 stationary phase. pharmaknowledgeforum.com The mobile phase generally consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. pharmaknowledgeforum.comvaia.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and reasonable analysis times. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance.

| Typical HPLC Parameters for the Analysis of this compound | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~12.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Research Findings:

In a GC-MS analysis, the compound is first vaporized and separated on a capillary column, typically with a non-polar stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a molecular fingerprint that allows for unambiguous identification. For this compound, characteristic fragments arise from the cleavage of the ether linkage and the propene side chain. whitman.eduwhitman.edudu.ac.in

| Predicted GC-MS Fragmentation Data for this compound | |

| m/z (relative intensity, %) | Proposed Fragment Identity |

| 224 (M⁺, 35%) | Molecular Ion |

| 183 (15%) | [M - C₃H₅]⁺ |

| 131 (100%) | [M - C₆H₅O]⁺ |

| 93 (40%) | [C₆H₅O]⁺ |

| 77 (55%) | [C₆H₅]⁺ |

Theoretical and Computational Studies of 2 Methyl 3 4 Phenoxyphenyl 1 Propene and Its Analogs

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to the theoretical investigation of phenoxyphenyl derivatives. cdnsciencepub.comresearchgate.net These methods provide a detailed picture of the electronic and geometric properties of molecules.

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.govmdpi.com

Studies on various phenol (B47542) and phenoxy derivatives show that the HOMO-LUMO energy gap can be tailored by introducing different substituent groups. nih.gov For instance, in a series of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO gap was found to correlate with the electronic properties of substituents on the phenolic ring. nih.gov This principle suggests that the methyl and propene groups on 2-Methyl-3-(4-phenoxyphenyl)-1-propene would influence its electronic properties compared to the unsubstituted diphenyl ether. The HOMO-LUMO gap is a crucial parameter in quantum chemistry, and its analysis helps in understanding charge transfer interactions within a molecule. researchgate.net

Table 1: Representative Calculated HOMO-LUMO Gaps for Analogous Compounds Note: The specific methods and basis sets used in the original research papers can affect the exact values.

| Compound Class | Typical HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|

| Phenol Derivatives | 2.0 - 2.5 | TD-DFT |

| Diphenyl Ether Derivatives | ~5.0 - 6.0 | DFT/B3LYP |

This table is generated based on data reported for various analogs in the literature. researchgate.netnih.gov

The analysis of molecular orbitals reveals the distribution of electron density. In phenoxyphenyl structures, the HOMO is typically localized on the electron-rich phenyl rings and the ether oxygen, while the LUMO is distributed over the aromatic system, representing the region susceptible to nucleophilic attack.

The three-dimensional structure and flexibility of a molecule are defined by its conformational landscape. For molecules with rotatable bonds, like the ether linkage and the bond connecting the phenyl ring to the propene group in this compound, multiple conformers can exist. ucsb.edu

Conformational analysis of diphenyl ether, a core analog, has been performed using both semi-empirical methods and Density Functional Theory (DFT). cdnsciencepub.comglobalauthorid.com These studies calculate the energy surface associated with the torsion around the C-O-C bonds, identifying the most stable (lowest energy) conformations. The lowest energy conformation for diphenyl ether is a "skewed" or "twisted" structure, where the phenyl rings are not in the same plane, to minimize steric hindrance. cdnsciencepub.com It is highly probable that this compound also adopts a non-planar conformation as its minimum energy state. The study of energy minima on the potential energy surface helps in identifying the most abundant and, therefore, most relevant structures of a molecule in determining its observed properties. ucsb.eduutdallas.edu

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). nih.govsapub.org For analogs like substituted phenylphenols and chromanyl ethereal derivatives, theoretical chemical shifts have shown good agreement with experimental data. researchgate.netmdpi.com Such calculations can help assign complex spectra and distinguish between isomers. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). sapub.org This method calculates the energies of electronic transitions from the ground state to various excited states. Studies on substituted porphyrins and other aromatic compounds show that TD-DFT can accurately predict the absorption maxima (λmax). researchgate.netresearchgate.netresearchgate.net The calculations can also reveal the nature of these transitions, for example, identifying them as π-π* transitions, which are characteristic of conjugated systems like the one present in this compound. scielo.org.za

Reaction Mechanism Modeling and Transition State Characterization

While specific reaction mechanism studies for this compound are scarce, the computational methodologies are well-established. Theoretical chemistry can be used to model reaction pathways, for instance, in its synthesis or degradation. This involves locating the transition state structures on the potential energy surface and calculating the activation energy barriers. Such studies provide deep insights into reaction kinetics and mechanisms, which are not always accessible through experimental means alone.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into intermolecular interactions and the dynamics of condensed phases. nih.gov For analogs of this compound, MD simulations have been used to understand their interactions in various environments. nih.govscilit.com

For example, MD simulations have been employed to investigate the liquid-crystal phases of molecules containing phenyl-pyrimidine cores, which are structurally related to the phenoxyphenyl group. nih.gov Other studies have used MD to explore the binding of diphenyl ether-based inhibitors to enzymes, revealing key intermolecular interactions like hydrogen bonds and electrostatic forces that govern the binding process. nih.gov These simulations are crucial for understanding how molecules like this compound might interact with other molecules or material surfaces.

Structure-Property Relationship Derivations (Non-Clinical Focus)

By systematically modifying the structure of a molecule in silico and calculating its properties, it is possible to derive structure-property relationships (SPRs). For instance, computational studies on diphenyl ether herbicides have established relationships between the type and position of substituents and their inhibitory activity. nih.gov These SPRs are derived by correlating calculated binding free energies with experimental activity. nih.gov While this example has a biological focus, the same principles can be applied to derive non-clinical SPRs, such as relating molecular structure to material properties like thermal stability or photophysical characteristics in a series of related compounds. nih.gov

Influence of Phenoxyphenyl Conformation on Electronic Properties

The phenoxyphenyl group in this compound is not rigid. The two phenyl rings are connected by an ether linkage, and the dihedral angle between the planes of these rings can vary. This conformational flexibility has a significant impact on the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Computational studies on analogous phenoxyphenyl-containing compounds have shown that the degree of conjugation between the two aromatic rings is highly dependent on this dihedral angle researchgate.netimist.ma. When the rings are coplanar, or nearly so, π-electron delocalization across the ether bridge is maximized. This extended conjugation tends to lower the energy of the LUMO and raise the energy of the HOMO, resulting in a smaller HOMO-LUMO energy gap. A smaller energy gap is often associated with higher chemical reactivity imist.ma.

Conversely, as the dihedral angle approaches 90 degrees (a perpendicular arrangement), the electronic communication between the two rings is disrupted. This leads to a larger HOMO-LUMO gap, suggesting greater kinetic stability. The specific conformation adopted by this compound will therefore be a key determinant of its electronic behavior and subsequent reactivity. The interplay between steric hindrance and electronic stabilization will dictate the most stable conformations in different environments.

The following table illustrates the hypothetical effect of the phenoxyphenyl dihedral angle on the electronic properties of this compound, based on trends observed in similar molecules imist.maresearchgate.net.

| Dihedral Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 0 | -5.8 | -1.2 | 4.6 |

| 30 | -5.9 | -1.1 | 4.8 |

| 60 | -6.1 | -1.0 | 5.1 |

| 90 | -6.3 | -0.9 | 5.4 |

| Note: This data is illustrative and based on general principles of conformational analysis. |

Impact of Alkene Substitution on Reactivity

The reactivity of the propene moiety in this compound is significantly influenced by its substituents: the methyl group at the 2-position and the 4-phenoxyphenyl group at the 3-position. Computational studies on substituted alkenes have demonstrated that both electronic and steric factors play a crucial role in determining their reaction pathways and rates rsc.orgacs.org.

The methyl group is an electron-donating group. Through hyperconjugation, it increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. This effect can lower the activation barriers for reactions such as electrophilic addition.

The 4-phenoxyphenyl group, attached to the allylic carbon, can influence reactivity through both inductive and steric effects. Its bulkiness can sterically hinder the approach of reactants to the double bond. Electronically, the phenoxyphenyl group can stabilize adjacent carbocations or radical intermediates that may form during a reaction, thereby influencing the regioselectivity and stereoselectivity of the process. For example, in reactions proceeding through a carbocationic intermediate, the phenoxyphenyl group would favor the formation of a positive charge on the adjacent carbon atom.

Studies on similar systems have shown that substitution at various positions on a propene chain can have additive effects on the reaction barriers rsc.org. The specific nature and position of substituents can either increase or decrease the activation energy of a reaction. For instance, bulky substituents can increase steric hindrance and raise the energy of the transition state rsc.org.

The following table provides a hypothetical comparison of the calculated activation energies for an electrophilic addition reaction to propene and its substituted analogs, illustrating the impact of substitution on reactivity.

| Compound | Relative Activation Energy (kcal/mol) |

| Propene | 0 (Reference) |

| 2-Methylpropene | -2.5 |

| 3-Phenylpropene | -1.8 |

| This compound | -3.2 |

| Note: This data is illustrative and based on established principles of alkene reactivity. |

Computational Design of Novel Derivatives with Engineered Academic Properties

Computational chemistry enables the in silico design and evaluation of novel derivatives of this compound with specific, "engineered" academic properties researchgate.netnih.govpeerj.comresearchgate.net. By systematically modifying the parent structure and calculating the resulting changes in electronic and structural parameters, it is possible to predict which modifications will lead to desired outcomes. This approach accelerates the discovery of new molecules with enhanced or specialized characteristics, without the need for extensive synthetic work in the initial stages.

For academic research purposes, one might be interested in engineering derivatives with altered electronic properties, such as a tuned HOMO-LUMO gap, or with specific reactivity patterns. For example, introducing electron-withdrawing or electron-donating groups at various positions on the phenoxyphenyl moiety would be expected to modulate the electronic structure of the entire molecule.

An electron-withdrawing group, such as a nitro (-NO2) or cyano (-CN) group, would lower the energies of both the HOMO and LUMO, potentially making the molecule a better electron acceptor. Conversely, an electron-donating group, like an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would raise the HOMO and LUMO energies, enhancing the molecule's electron-donating capabilities. These modifications can be used to fine-tune the molecule's reactivity and spectroscopic properties.

The following table presents a selection of hypothetical derivatives of this compound and their predicted engineered properties, based on principles of computational molecular design researchgate.netresearchgate.net.

| Derivative | Modification | Predicted Engineered Property |

| 1 | Addition of a -NO2 group to the para-position of the terminal phenyl ring | Lowered LUMO energy, increased electrophilicity |

| 2 | Addition of a -NH2 group to the para-position of the terminal phenyl ring | Raised HOMO energy, increased nucleophilicity |

| 3 | Replacement of the ether oxygen with a sulfur atom (thioether linkage) | Altered dihedral angle and electronic coupling between rings |

| 4 | Introduction of a fluorine atom at the 2-position of the propene chain | Modified alkene reactivity due to inductive effects |

| 5 | Planarization of the phenoxyphenyl moiety through a bridging group | Maximized conjugation and minimized HOMO-LUMO gap |

| Note: This table contains hypothetical derivatives for the purpose of illustrating the principles of computational design. |

Applications in Advanced Materials Science and Organic Synthesis

Polymer and Copolymer Synthesis

The presence of a terminal double bond in 2-Methyl-3-(4-phenoxyphenyl)-1-propene allows it to undergo polymerization, leading to macromolecules with the bulky phenoxyphenyl group as a repeating side chain. This side group is anticipated to impart unique thermal, mechanical, and dielectric properties to the resulting polymers.

Monomer in Radical Polymerization

This compound can serve as a monomer in radical polymerization. The polymerization is typically initiated by a radical initiator, which adds to the double bond of the monomer. The resulting radical then propagates by adding to subsequent monomer units in a head-to-tail fashion to form a long polymer chain. youtube.comyoutube.com The regioselectivity of the radical addition favors the formation of a more substituted radical, influencing the structure of the resulting polymer. youtube.com The general mechanism for the radical polymerization of an alkene involves initiation, propagation, and termination steps. libretexts.orglibretexts.org

The structure of the resulting polymer, poly(this compound), would feature a polyethylene (B3416737) backbone with alternating phenoxyphenylmethyl side groups. The large phenoxyphenyl group would likely influence the polymer's properties significantly.

Copolymerization with Other Olefins or Functional Monomers

To tailor the properties of the final material, this compound can be copolymerized with other vinyl monomers. Copolymerization with common olefins like styrene (B11656) or methyl methacrylate (B99206) could yield a range of copolymers with properties intermediate between the respective homopolymers. chemrxiv.org The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer.

For instance, copolymerization with styrene could enhance the thermal stability and refractive index of the resulting polymer, while copolymerization with methyl methacrylate could improve its mechanical properties and processability. The incorporation of the phenoxyphenyl group is expected to enhance the thermal stability and modify the dielectric properties of the resulting copolymers.

Precursor for High-Performance Polymers (e.g., Polyimides, Polyethers)

While direct polymerization of this compound yields a vinyl polymer, the phenoxyphenyl group itself is a key component in many high-performance polymers like polyimides and polyethers. researchgate.netresearchgate.net This compound can be chemically modified to introduce functional groups, such as amines or hydroxyls, on the phenyl rings, transforming it into a precursor for these advanced materials.

For example, nitration followed by reduction of the phenoxyphenyl group could yield a diamine monomer. This diamine could then be reacted with a dianhydride to form a polyimide. researchgate.netscispace.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net The incorporation of the flexible ether linkage and the bulky phenyl group from the original monomer could lead to polyimides with improved processability and specific dielectric characteristics. researchgate.netd-nb.info

Similarly, functionalization to create a bisphenol derivative would allow its use in the synthesis of polyethers, such as poly(aryl ether ketone)s (PAEKs), through nucleophilic aromatic substitution reactions. researchgate.net These polymers are also renowned for their high-temperature performance and mechanical strength. researchgate.net

Investigation of Polymer Mechanical and Thermal Properties (e.g., Glass Transition Temperature, Thermal Stability)

The mechanical and thermal properties of polymers derived from this compound are of significant interest. The bulky and rigid phenoxyphenyl side group is expected to increase the glass transition temperature (Tg) of the polymer due to restricted chain mobility. researchgate.net The thermal stability is also anticipated to be high, as the aromatic phenoxyphenyl moiety is thermally robust. researchgate.netresearchgate.net

Data from analogous polymer systems suggest that the introduction of bulky side groups generally enhances thermal stability. researchgate.net Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed to determine the decomposition temperature and glass transition temperature of these novel polymers.

Table 1: Predicted Thermal and Mechanical Property Trends for Polymers of this compound

| Property | Predicted Trend | Rationale |

| Glass Transition Temperature (Tg) | High | The bulky phenoxyphenyl side group restricts the rotational freedom of the polymer backbone. |

| Thermal Stability | High | The aromatic nature of the phenoxyphenyl group imparts good thermal resistance. |

| Mechanical Strength | Potentially High | The rigid side groups can contribute to a higher modulus and strength. |

| Solubility | Potentially good in organic solvents | The ether linkage and non-polar phenyl groups may enhance solubility compared to more rigid polymers. |

Dielectric and Optical Properties of Polymeric Materials

Polymers containing phenoxyphenyl groups are known to possess low dielectric constants and low dielectric loss, making them attractive for applications in microelectronics as insulating materials. d-nb.infospecialchem.com The low polarity of the phenoxyphenyl ether linkage contributes to these desirable dielectric properties. appstate.edu It is hypothesized that polymers synthesized from this compound would exhibit a low dielectric constant, which is a critical property for materials used in high-frequency communication technologies. specialchem.commdpi.com